

An In-depth Technical Guide to Y08175 (FR64822): A Novel Non-Opioid Analgesic

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Compound of Interest

Compound Name: Y08175

Cat. No.: B12410146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Y08175**, also known as FR64822. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

Y08175 is chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine. While a definitive public database entry with a downloadable structure file for **Y08175** is not readily available, its chemical name allows for the confident deduction of its structure.

Chemical Structure:

Based on this structure, the following physicochemical properties can be calculated:

Table 1: Physicochemical Properties of **Y08175**

Property	Value
Molecular Formula	C ₁₁ H ₁₄ N ₄ O
Molecular Weight	218.26 g/mol
Topological Polar Surface Area (TPSA)	71.9 Å ²
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	4
LogP (calculated)	0.8

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

Pharmacological Properties and Mechanism of Action

Y08175 is a novel, non-opioid antinociceptive compound.^[1] Its primary mechanism of action is the indirect stimulation of dopamine D2 receptors.^[1] This mode of action distinguishes it from traditional opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs).

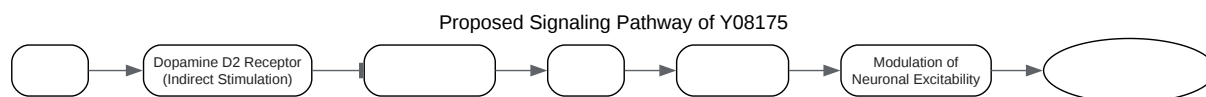
Table 2: Pharmacological Data for **Y08175**

Parameter	Value	Species	Assay
ED ₅₀	1.8 mg/kg (p.o.)	Mouse	Acetic Acid Writhing Test

The antinociceptive activity of **Y08175** is significantly attenuated by pretreatment with the dopamine D2 receptor antagonist, sulpiride, but not by the D1 antagonist, Sch23390.^[1] Furthermore, reserpine, a monoamine depleting agent, also reduces its analgesic effect.^[1] These findings strongly support the involvement of the dopaminergic system, specifically D2 receptors, in the analgesic properties of **Y08175**.^[1]

Signaling Pathway

The proposed signaling pathway for the antinociceptive action of **Y08175** is initiated by its indirect agonistic activity at dopamine D2 receptors.



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Caption: Proposed mechanism of **Y08175** leading to analgesia.

Experimental Protocols

The primary in vivo assay used to characterize the antinociceptive activity of **Y08175** is the acetic acid-induced writhing test.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes a characteristic stretching and writhing behavior, which is a response to visceral pain. Analgesic compounds reduce the frequency of these writhes.

Methodology:

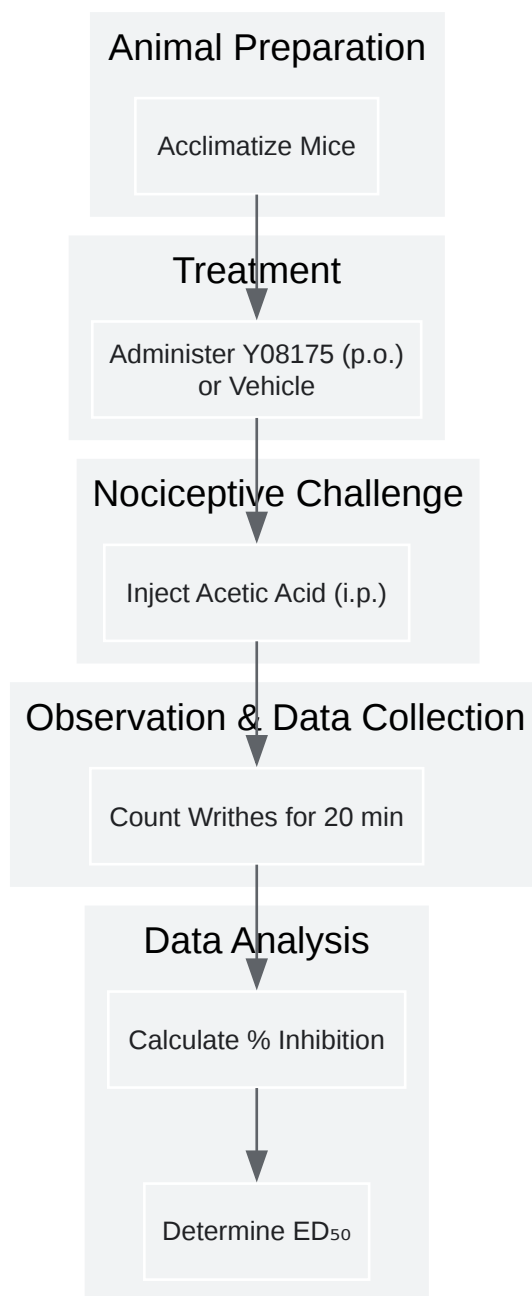
- Animals: Male ICR mice are typically used.
- Test Compound Administration: **Y08175** is administered orally (p.o.) at a predetermined time before the acetic acid injection. A vehicle control group receives the vehicle under the same conditions.
- Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
- Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of

the hind limbs) is counted for a set period, typically 20 minutes.

- **Data Analysis:** The percentage of inhibition of writhing is calculated for the compound-treated groups compared to the vehicle control group. The dose that produces a 50% reduction in writhing (ED_{50}) is then determined.

Experimental Workflow:

Acetic Acid-Induced Writhing Test Workflow



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Caption: Workflow for the acetic acid-induced writhing test.

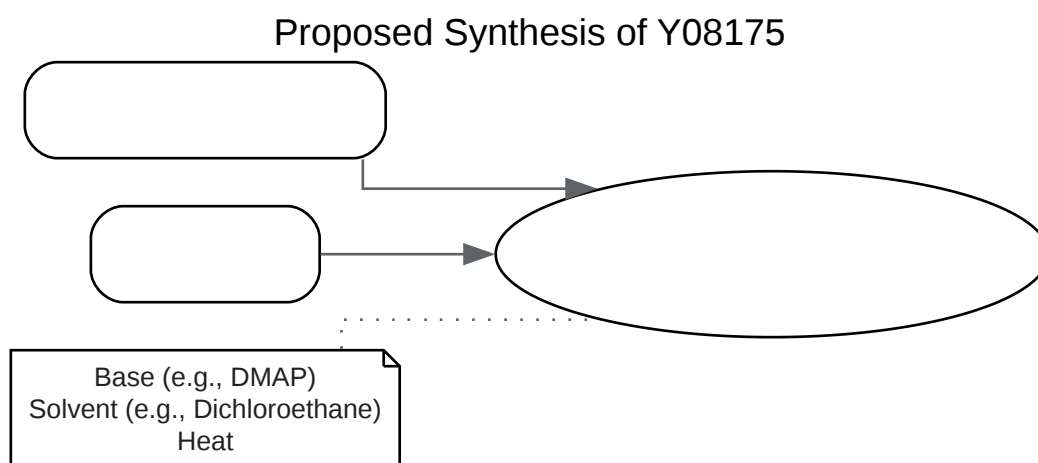
Synthesis

While a specific, detailed synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine was not found in the reviewed literature, a highly analogous synthesis for a similar compound, N-[(4-pyrimidinylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine, has been reported. This suggests a likely synthetic route for **Y08175**.

Proposed Synthesis of **Y08175**:

The synthesis would likely involve the reaction of N-(phenoxycarbonylamino)-1,2,3,6-tetrahydropyridine with 4-aminopyridine in the presence of a suitable base and solvent.

Logical Relationship of Synthesis:



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Caption: Proposed synthetic route for **Y08175**.

Conclusion

Y08175 (FR64822) is a promising non-opioid analgesic candidate with a unique mechanism of action involving the indirect stimulation of dopamine D2 receptors. Its efficacy in preclinical models of pain, such as the acetic acid-induced writhing test, warrants further investigation.

The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds. Further studies are required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its safety and efficacy profile.

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References

- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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